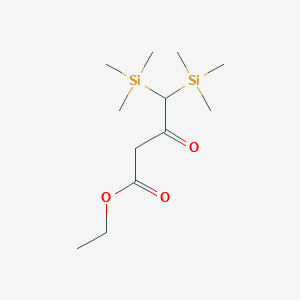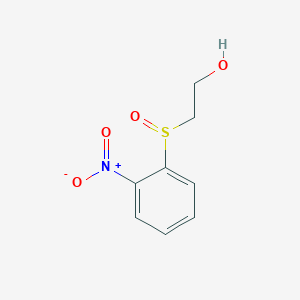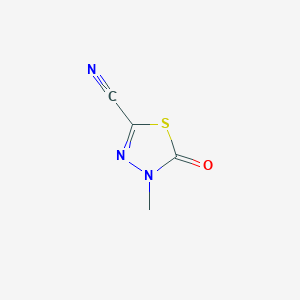
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazoles
Méthodes De Préparation
The synthesis of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol in the presence of hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For instance, the compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions. Reduction reactions may yield corresponding thiols or amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities. They are being investigated for their potential use in developing new antibiotics and antifungal agents.
Medicine: The compound’s biological activities make it a potential candidate for drug development. It has been studied for its anticancer, anti-inflammatory, and antiviral properties.
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, herbicides, and in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activities. It is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile can be compared with other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole. While these compounds share a common thiadiazole core, they differ in their substituents and, consequently, their chemical and biological properties.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory activities.
2-Mercapto-1,3,4-thiadiazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The unique structural features of this compound, such as the presence of a nitrile group and a methyl substituent, contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
85073-02-5 |
|---|---|
Formule moléculaire |
C4H3N3OS |
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
4-methyl-5-oxo-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C4H3N3OS/c1-7-4(8)9-3(2-5)6-7/h1H3 |
Clé InChI |
FNXWRPWLRUAHNC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)SC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
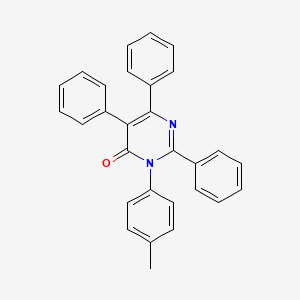

![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
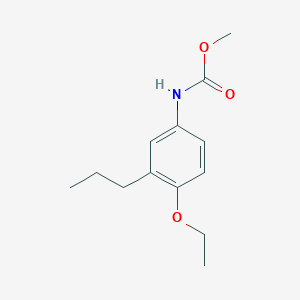
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
